molecular formula C11H7N3OS B8635364 7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one

7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one

Cat. No.: B8635364
M. Wt: 229.26 g/mol
InChI Key: ZWXOGVWLRWNZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound consists of a pyridine ring fused with a thieno[3,2-d]pyridazinone moiety, making it a versatile scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction proceeds under reflux conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one stands out due to its unique combination of a pyridine ring and a thieno[3,2-d]pyridazinone moiety. This structural feature provides a versatile scaffold for the development of new chemical entities with diverse applications.

Properties

Molecular Formula

C11H7N3OS

Molecular Weight

229.26 g/mol

IUPAC Name

7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one

InChI

InChI=1S/C11H7N3OS/c15-11-8-3-6-16-10(8)9(13-14-11)7-1-4-12-5-2-7/h1-6H,(H,14,15)

InChI Key

ZWXOGVWLRWNZIN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NNC(=O)C3=C2SC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of ethyl 2-isonicotinoylthiophene-3-carboxylate (200 mg, 0.77 mmol) from example 2.2 in NH2NH2.H2O (2 mL) and EtOH (10 mL) was stirred at room temperature for 30 min. The mixture was filtered and the solid dried to obtain the title compound (150 mg, 85.1% yield).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
85.1%

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